2-Chloro-5-phenoxybenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H9ClO2 |
|---|---|
Molecular Weight |
232.66 g/mol |
IUPAC Name |
2-chloro-5-phenoxybenzaldehyde |
InChI |
InChI=1S/C13H9ClO2/c14-13-7-6-12(8-10(13)9-15)16-11-4-2-1-3-5-11/h1-9H |
InChI Key |
KQMDFOHJYVWWEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)Cl)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Chloro 5 Phenoxybenzaldehyde and Analogues
Established Reaction Pathways for Halogenated Phenoxybenzaldehydes
The traditional synthesis of halogenated phenoxybenzaldehydes involves a multi-step process that typically includes halogenation of a precursor, formation of the diaryl ether linkage, and subsequent functionalization to introduce the aldehyde group.
Halogenation Strategies on Phenoxybenzaldehyde Scaffolds
The introduction of a halogen, such as chlorine, onto the phenoxybenzaldehyde framework is a critical step in the synthesis of compounds like 2-Chloro-5-phenoxybenzaldehyde. Direct halogenation of m-phenoxytoluene in an inert solvent is a common approach. google.comnih.gov This reaction is often initiated by free radical initiators or strong light and can yield a mixture of mono- and di-halogenated derivatives. google.comnih.gov For instance, the chlorination of m-phenoxytoluene can be achieved using sulfuryl chloride in carbon tetrachloride, initiated by 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN), to produce a mixture of m-phenoxybenzyl chloride and m-phenoxybenzal chloride. google.com
The use of N-halosuccinimides (NXS) in the presence of an acid catalyst, such as trifluoromethanesulfonic acid or a mixture of boric acid and sulfuric acid, provides an effective method for the halogenation of deactivated aromatic rings. organic-chemistry.org Furthermore, elemental sulfur has been shown to mediate the halogenation of aromatic compounds, including those with deactivating groups, using N-halosuccinimides. organic-chemistry.org
Below is a table summarizing various halogenation methods for aromatic compounds.
| Halogenating Agent | Catalyst/Conditions | Substrate Type | Key Features |
| Chlorine (Cl₂) | Free radical initiator (e.g., AIBN), inert solvent | m-Phenoxytoluene | Yields a mixture of mono- and di-chloro derivatives. google.com |
| Sulfuryl chloride | AIBN, carbon tetrachloride | m-Phenoxytoluene | Produces benzyl (B1604629) and benzal chlorides. google.com |
| N-Chlorosuccinimide (NCS) | Trifluoromethanesulfonic acid | Deactivated aromatics | Efficient activation of the halogenating agent. organic-chemistry.org |
| N-Chlorosuccinimide (NCS) | Elemental sulfur (S₈) | Less-reactive aromatics | Effective for substrates with ester, cyano, and nitro groups. organic-chemistry.org |
| N-Chlorosuccinimide (NCS) | Silver carbonate or Nickel(II) chloride | Anilides and N-aryl carbamates | ortho-C-H bond halogenation. organic-chemistry.org |
Ether Synthesis Approaches for Aryl-Oxygen Linkages
The formation of the diaryl ether bond is a cornerstone of phenoxybenzaldehyde synthesis. The Ullmann condensation is a classical and widely used method for this purpose. nih.govrsc.orgrsc.orgdatapdf.com This reaction typically involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst at elevated temperatures. rsc.orgingentaconnect.com For example, m-phenoxytoluene can be synthesized via the Ullmann condensation of the potassium salt of m-cresol (B1676322) with chlorobenzene (B131634), using a copper salt catalyst. juniperpublishers.com The reactivity of aryl halides in the Ullmann coupling generally follows the order of I > Br > Cl > F. nih.govingentaconnect.com
Modern variations of the Ullmann reaction utilize nano-sized metal catalysts, which offer high surface-to-volume ratios and can facilitate C-O bond formation under milder, often ligand-free, conditions. nih.govrsc.org Palladium-catalyzed C-O bond-forming reactions, known as Buchwald-Hartwig etherifications, represent another powerful strategy for diaryl ether synthesis and have been shown to be effective for a wide range of substrates, including electron-deficient aryl halides. rsc.orgorganic-chemistry.org
| Reaction Name | Catalyst | Reactants | Key Features |
| Ullmann Condensation | Copper (Cu) salts, CuI | Aryl halide, Phenol | A classic method requiring elevated temperatures. rsc.orgingentaconnect.com |
| Nano-catalyzed Ullmann | Copper nanoparticles (CuNP) | Aryl halide, Phenol | Milder conditions, often ligand-free. nih.gov |
| Buchwald-Hartwig Etherification | Palladium (Pd) complexes with phosphine (B1218219) ligands | Aryl halide, Phenol | Broad substrate scope, including electron-deficient aryl halides. rsc.orgorganic-chemistry.org |
| Chan-Lam Coupling | Copper(II) acetate (B1210297) | Arylboronic acid, Phenol | Room temperature reaction, tolerant of various functional groups. organic-chemistry.org |
Aldehyde Group Functionalization Techniques
Several methods exist to introduce the aldehyde functionality onto the phenoxy-substituted aromatic ring. The Sommelet reaction provides a route to convert benzyl halides into aldehydes using hexamine followed by hydrolysis. google.comwikipedia.orgorganicreactions.org For instance, a mixture of m-phenoxybenzyl chloride and m-phenoxybenzal chloride can be reacted with hexamine and then hydrolyzed with dilute acid to yield m-phenoxybenzaldehyde. google.com
The oxidation of a methyl group on the phenoxy-toluene precursor is another common strategy. acs.org This can be achieved through direct oxidation using oxidizing agents like potassium permanganate (B83412) or via a two-step process involving halogenation of the methyl group followed by hydrolysis. For example, m-phenoxytoluene can be oxidized with air in the presence of a cobalt acetate catalyst, although this can lead to the formation of the corresponding carboxylic acid as a byproduct. acs.org
The reduction of carboxylic acid derivatives, such as acyl chlorides, offers a more controlled route to aldehydes. The Rosenmund reduction, which employs a poisoned palladium catalyst to hydrogenate an acyl chloride, is a well-established method for this transformation. juniperpublishers.comacs.org
| Functionalization Method | Starting Material | Reagents | Product | Key Features |
| Sommelet Reaction | Benzyl halide | Hexamine, Water/Acid | Aldehyde | Useful for converting benzylic halides. google.comwikipedia.org |
| Oxidation of Methyl Group | Phenoxytoluene | Air, Cobalt acetate | Aldehyde/Carboxylic acid | Can lead to over-oxidation. acs.org |
| Rosenmund Reduction | Acyl chloride | H₂, Pd/BaSO₄ (poisoned) | Aldehyde | Controlled reduction of acyl chlorides. juniperpublishers.comacs.org |
| Oxidation of Benzyl Alcohol | Benzyl alcohol | Ferric nitrate, Air | Aldehyde | Green and efficient method. nih.gov |
Development of Novel Catalytic Systems for this compound Synthesis
Recent research has focused on developing more efficient and selective catalytic systems for the key bond-forming steps in the synthesis of this compound and its analogues.
Catalysis in C-O and C-Cl Bond Formation for Substituted Aromatic Systems
The development of advanced catalysts for C-O and C-Cl bond formation is crucial for improving the synthesis of halogenated diaryl ethers. For C-O bond formation, nano-catalysts, particularly those based on copper and palladium, have shown significant promise in facilitating Ullmann-type couplings under milder conditions. nih.govrsc.org These catalysts exhibit high activity due to their large surface area. nih.govrsc.org
In the realm of C-Cl bond activation, transition-metal catalysis, particularly with palladium and nickel, has been instrumental. researchgate.net These catalysts can facilitate the cross-coupling of aryl chlorides with various nucleophiles. researchgate.net Recent work has also explored the use of vanadia-based catalysts for the activation of C-Cl bonds in chlorinated aromatic compounds, demonstrating the potential for novel catalytic strategies in this area. nih.gov A KOH-promoted cascade C-Cl bond activation and amidation of trichloromethyl aromatic compounds in water has also been developed as a catalyst-free alternative. rsc.org
| Bond Formation | Catalyst System | Key Features |
| C-O | Copper and Palladium nano-catalysts | Milder reaction conditions for Ullmann-type couplings. nih.govrsc.org |
| C-Cl | Palladium and Nickel complexes | Enables cross-coupling of aryl chlorides. researchgate.net |
| C-Cl | Vanadia-based catalysts | Promising for activation of chlorinated aromatics. nih.gov |
| C-Cl | KOH in water | Catalyst-free activation of trichloromethyl groups. rsc.org |
Photocatalytic Approaches in Aldehyde Derivatization
Photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and selective reaction conditions. sioc.ac.cn In the context of aldehyde synthesis, photocatalytic methods can be employed for the derivatization of aldehydes or for the direct synthesis of the aldehyde group. rsc.org For instance, the photocatalytic allylation of aldehydes using allyl sulfones can be achieved under visible light irradiation. sioc.ac.cn
Photocatalysis can also be used to generate acyl radicals from aldehydes, which can then participate in various C-C bond-forming reactions. beilstein-journals.org Furthermore, photocatalytic systems have been developed for the formylation of aryl halides, providing a direct route to aryl aldehydes. rsc.org The selective oxidation of aromatic alcohols to aldehydes using photocatalysts under air is another green and efficient approach. nih.gov
| Photocatalytic Approach | Transformation | Key Features |
| Aldehyde Allylation | Aldehyde to Homoallylic alcohol | Mild, aqueous conditions, visible light. sioc.ac.cnacs.org |
| Acyl Radical Generation | Aldehyde to Acyl radical | Access to diverse carbonyl compounds. beilstein-journals.org |
| Formylation of Aryl Halides | Aryl halide to Aryl aldehyde | Direct installation of the formyl group. rsc.org |
| Oxidation of Alcohols | Aromatic alcohol to Aldehyde | Green synthesis using air as an oxidant. nih.gov |
Process Optimization and Intensification in this compound Production
The industrial-scale synthesis of this compound and its analogues, such as m-phenoxybenzaldehyde, necessitates rigorous process optimization to ensure high efficiency, selectivity, and economic viability. Process intensification strategies focus on developing more compact, safer, and energy-efficient manufacturing routes compared to traditional batch methods. Key areas of investigation include the fine-tuning of reaction parameters and the adoption of modern technologies like continuous flow chemistry.
The yield and selectivity in the synthesis of phenoxybenzaldehydes are highly sensitive to a variety of reaction parameters. Extensive research has been conducted on analogous compounds, like m-phenoxybenzaldehyde, to determine the optimal conditions for different synthetic steps, including ether synthesis, oxidation, and reduction reactions. acs.org The insights from these studies are directly applicable to optimizing the production of the chlorinated derivative.
Key parameters that are typically studied include the choice of catalyst, substrate concentration, reaction temperature, and pressure. For instance, in the Ullmann ether synthesis, a common route to form the phenoxy bond, the catalyst system is critical. A study on the synthesis of m-phenoxytoluene, a precursor to m-phenoxybenzaldehyde, achieved a high selectivity of 97% at an 86% conversion rate by using cuprous chloride as a catalyst in the presence of polyethylene (B3416737) glycol as a cosolvent. acs.org More recently, polymer-supported copper catalysts have demonstrated exceptional performance in the C-O coupling reaction between m-bromobenzaldehyde and phenol, achieving yields of m-phenoxybenzaldehyde up to 99%. sioc-journal.cn These catalysts are noted for preventing undesirable side reactions, such as the disproportionation of the aldehyde under basic conditions. sioc-journal.cn
In subsequent oxidation or hydrogenation steps, parameters are similarly crucial. During the liquid-phase hydrogenation of m-phenoxybenzaldehyde to m-phenoxybenzyl alcohol using a Raney Nickel catalyst, the reaction was found to be first order with respect to hydrogen partial pressure, catalyst loading, and substrate concentration. researchgate.net Optimizing these factors is essential for maximizing the output of the desired product. The table below summarizes the effect of various parameters on the synthesis of phenoxybenzaldehyde analogues, illustrating the principles of process optimization.
| Parameter | Studied Variation | Observed Effect | Reference Compound | Source |
|---|---|---|---|---|
| Catalyst | Cuprous Chloride vs. Polymer-Supported Copper (Cu@PSAO) | Cu@PSAO catalyst significantly enhanced selectivity in C-O coupling, achieving up to 99% yield and avoiding side reactions. | m-Phenoxybenzaldehyde | sioc-journal.cn |
| Temperature | Varied from 333-363 K | Reaction rate increases with temperature. In some processes, temperatures above 140°C can lead to product degradation. | m-Phenoxybenzaldehyde / Chlorinated Cyclobutanone | researchgate.netijirset.com |
| Catalyst Loading | Varied from 1.6-6.4 g/L | The initial reaction rate was found to be first order with respect to catalyst loading. | m-Phenoxybenzaldehyde | researchgate.net |
| Substrate Concentration | Varied from 0.2-0.8 mol/L | The reaction rate was found to be first order with respect to the concentration of m-phenoxybenzaldehyde. | m-Phenoxybenzaldehyde | researchgate.net |
| Hydrogen Pressure | Varied from 500-2000 kPa | The hydrogenation reaction rate was found to be first order with respect to hydrogen partial pressure. | m-Phenoxybenzaldehyde | researchgate.net |
Continuous flow chemistry represents a significant process intensification strategy, offering enhanced safety, efficiency, and scalability over traditional batch processing. researchgate.net In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction conditions such as temperature, pressure, and residence time. This methodology has been successfully applied to the synthesis of various heterocyclic compounds and diaryl ethers, which are structurally related to this compound. researchgate.netuea.ac.uk
The advantages of flow chemistry are particularly evident in reactions that are highly exothermic or involve hazardous reagents or intermediates. For example, a continuous flow protocol for the synthesis of a diaryl ether, 1-chloro-4-nitro-2-(4-nitrophenoxy)benzene, at 195 °C significantly reduced the reaction time compared to batch methods. uea.ac.uk For the synthesis of bioactive derivatives from 2-chloro-5-(chloromethyl)pyridine, a flow reactor enabled a continuous and efficient process where parameters like residence time and temperature were optimized to control the reaction conversion. researchgate.net
The implementation of continuous flow systems, such as packed-bed reactors, also facilitates easier catalyst handling and product separation, which is a key aspect of process intensification. rsc.org For instance, an immobilized enzyme in a packed-bed reactor allowed for the continuous production of (R)-mandelonitrile with stable performance over extended periods. rsc.org The table below demonstrates how key flow chemistry parameters can be tuned to control reaction outcomes, based on findings from related syntheses. researchgate.net
| Flow Parameter | Condition | Effect on Conversion | Reference System | Source |
|---|---|---|---|---|
| Residence Time | Increasing | Generally leads to higher conversion, up to an optimal point. | 2-chloro-5-(hydrazinylmethyl)pyridine synthesis | researchgate.net |
| Temperature | Increased to 90 °C | Increased reaction conversion. | 2-chloro-5-(hydrazinylmethyl)pyridine synthesis | researchgate.net |
| Flow Rate | Decreasing | Corresponds to longer residence time, thus increasing conversion. | General Flow Principles | |
| Reactor Type | Packed-Bed Reactor | Enables continuous operation and easy separation of immobilized catalyst. | (R)-mandelonitrile synthesis | rsc.org |
Investigating the Chemical Reactivity and Transformation Mechanisms of 2 Chloro 5 Phenoxybenzaldehyde
Reactivity of the Aldehyde Moiety in 2-Chloro-5-phenoxybenzaldehyde
The aldehyde group (-CHO) is a key site of reactivity in this compound, primarily participating in nucleophilic addition and related reactions. nbinno.com
Electrophilic and Nucleophilic Character of the Carbonyl Group
The carbonyl group (C=O) is inherently polar due to the higher electronegativity of oxygen compared to carbon. ncert.nic.in This polarization results in a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen atom. quora.com Consequently, the carbonyl carbon acts as an electrophilic center (a Lewis acid), making it susceptible to attack by nucleophiles. ncert.nic.inquora.com Conversely, the carbonyl oxygen, with its lone pairs of electrons, behaves as a nucleophilic center (a Lewis base). ncert.nic.inlibretexts.org
The electrophilicity of the carbonyl carbon in substituted benzaldehydes is further influenced by the electronic effects of the other substituents on the aromatic ring. nih.gov In this compound, the electron-withdrawing inductive effects of the chlorine atom and the phenoxy group enhance the partial positive charge on the carbonyl carbon, thereby increasing its reactivity toward nucleophiles compared to unsubstituted benzaldehyde (B42025). nih.gov
Table 1: Electrophilic and Nucleophilic Sites of the Carbonyl Group
| Site | Atom | Character | Reason | Typical Reactions |
|---|---|---|---|---|
| Carbonyl Carbon | C | Electrophilic (Lewis Acid) | Polarization of C=O bond (δ+) | Nucleophilic Addition |
| Carbonyl Oxygen | O | Nucleophilic (Lewis Base) | Lone electron pairs (δ-) | Protonation (in acid catalysis) |
Condensation Reactions with Nitrogenous Compounds (e.g., Hydrazones, Schiff Bases)
A hallmark of aldehyde reactivity is its ability to undergo condensation reactions with primary amines and their derivatives, such as hydrazines and hydroxylamines. wikipedia.orgwikipedia.org These reactions, which are typically acid-catalyzed, involve the nucleophilic addition of the nitrogen compound to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond (C=N). wikipedia.org
Schiff Base Formation: When this compound reacts with a primary amine (R-NH₂), the product is an imine, commonly known as a Schiff base. wikipedia.org The reaction proceeds via a carbinolamine intermediate, which then dehydrates to form the stable C=N bond. wikipedia.org Studies on various substituted benzaldehydes, including chloro-substituted analogs, have demonstrated this reaction. nih.govresearchgate.net For instance, 2-chlorobenzaldehyde (B119727) is known to react with diamines in ethanol (B145695) to form Schiff bases. nih.gov
Hydrazone Formation: The reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., substituted hydrazines or hydrazides) yields hydrazones. wikipedia.orglibretexts.orgkhanacademy.org This reaction follows a similar nucleophilic addition-elimination mechanism. libretexts.org The synthesis is often achieved by heating the aldehyde and the hydrazine derivative in a solvent like ethanol. nih.gov Research has shown that substituted benzaldehydes readily form hydrazones, which are often stable, crystalline solids. wikipedia.orgthieme-connect.demdpi.com For example, 2-Chloro-5-nitrobenzaldehyde undergoes condensation with hydrazide derivatives.
Table 2: General Condensation Reactions of the Aldehyde Moiety
| Reactant | General Structure | Product Class | General Product Structure |
|---|---|---|---|
| Primary Amine | R-NH₂ | Schiff Base (Imine) | Ar-CH=N-R |
| Hydrazine | H₂N-NH₂ | Hydrazone | Ar-CH=N-NH₂ |
| Substituted Hydrazine | H₂N-NHR | Substituted Hydrazone | Ar-CH=N-NHR |
| Hydroxylamine | H₂N-OH | Oxime | Ar-CH=N-OH |
*Ar represents the 2-chloro-5-phenoxyphenyl group.
Reactivity of the Chlorinated Aromatic Ring in this compound
The reactivity of the benzene (B151609) ring bearing the chloro, phenoxy, and aldehyde substituents is a complex balance of their individual electronic effects. These effects determine the ring's susceptibility to both electrophilic and nucleophilic attack.
Potential for Substitution Reactions on the Chlorinated Phenyl Ring
Aryl halides like chlorobenzene (B131634) are generally resistant to nucleophilic aromatic substitution (SNAr) under standard conditions. ck12.orglibretexts.org Such reactions typically require either harsh conditions (high temperature and pressure) or the presence of strong electron-withdrawing groups positioned ortho or para to the halogen leaving group. ck12.orglibretexts.orglibretexts.org These activating groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.org
For electrophilic aromatic substitution, the substituents already present on the ring dictate the position of the incoming electrophile. wikipedia.orglibretexts.org The combined directing effects of the chloro (ortho, para-directing), phenoxy (ortho, para-directing), and aldehyde (meta-directing) groups would lead to a complex product mixture, with substitution likely occurring at the positions least sterically hindered and most electronically favored by the activating groups. msu.edu
Electronic Effects of Chlorine and Phenoxy Substituents on Ring Reactivity
The rate and regioselectivity of substitution reactions on the aromatic ring are governed by the interplay of inductive and resonance effects of the attached substituents. libretexts.orgnih.gov
Chlorine Atom: The chlorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which deactivates the ring by pulling electron density away from the π-system. pw.live However, it also possesses lone pairs of electrons that can be donated to the ring through resonance (+R). libretexts.org The inductive effect is stronger than the resonance effect, resulting in net deactivation of the ring toward electrophilic attack. pw.live The resonance effect, however, directs incoming electrophiles to the ortho and para positions. lumenlearning.com
Aldehyde Group (-CHO): The carbonyl group is strongly electron-withdrawing through both inductive and resonance effects (-I, -R). ncert.nic.in It strongly deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. ncert.nic.in
Table 3: Electronic Effects of Substituents on the Aromatic Ring
| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Reactivity (Electrophilic) | Directing Effect (Electrophilic) |
|---|---|---|---|---|
| -Cl (Chloro) | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |
| -OPh (Phenoxy) | Withdrawing | Strongly Donating | Activating | Ortho, Para |
| -CHO (Aldehyde) | Withdrawing | Withdrawing (-R) | Strongly Deactivating | Meta |
Exploration of Phenoxy Ether Linkage Stability and Transformations
Diaryl ethers, such as the phenoxy group in the target molecule, are characterized by their high chemical stability. wikipedia.org The C-O bond is strong, and the presence of the aromatic rings draws electron density from the ether oxygen, making the linkage significantly less susceptible to hydrolysis compared to alkyl ethers. wikipedia.org
Cleavage of the diaryl ether bond is a challenging transformation that typically requires harsh conditions. wikipedia.org Acid-catalyzed cleavage often necessitates the use of strong hydrohalic acids (like HBr or HI) at elevated temperatures. wikipedia.orgstackexchange.com Alternatively, strongly basic reagents or transition-metal-free reductive cleavage protocols can be employed. wikipedia.orgresearchgate.net
Recent research into the depolymerization of lignin, which contains diaryl ether units, has explored various catalytic methods for C-O bond cleavage, including palladium-catalyzed hydrogenolysis. nih.govaiche.org These studies confirm that while cleavage is possible, it requires specific catalytic systems and conditions. For this compound, any transformation targeting the ether linkage would need to overcome this inherent stability, and the reaction conditions would have to be selected carefully to avoid unwanted reactions at the more labile aldehyde and chloro-substituted sites.
Cleavage Mechanisms of the Aryl Ether Bond
The diaryl ether bond in this compound, while generally stable, can be cleaved under specific chemical conditions. The disruption of this C-O bond is a significant transformation, leading to the formation of distinct phenolic and aromatic fragments. Various strategies have been developed for the cleavage of aryl ethers, which are applicable to the structural motif found in this compound. These methods often involve reductive processes or the use of potent catalyst systems.
Reductive cleavage represents a prominent approach for breaking the aryl ether linkage. researchgate.netrsc.org Transition-metal-free protocols have been developed that utilize a combination of a reducing agent, such as triethylsilane, and a base, like potassium tert-butoxide. researchgate.netrsc.org This combination forms a powerful reductive couple capable of rupturing the C–O bond in aromatic ethers. researchgate.net When applied to a molecule like this compound, this method would be expected to yield 2-chloro-5-hydroxybenzaldehyde (B104083) and benzene as the primary products. The regioselectivity of the cleavage can sometimes be influenced by the reaction conditions and the nature of the substituents on the aromatic rings. researchgate.net
Another avenue for aryl ether bond cleavage is through catalytic hydrogenolysis. nih.gov This process typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. science.gov The mechanism often involves the partial hydrogenation of one of the aromatic rings, which weakens the C-O bond and facilitates its scission. science.gov For this compound, this could lead to the formation of 2-chlorobenzaldehyde and phenol (B47542). The efficiency and selectivity of catalytic hydrogenolysis can be influenced by factors such as the choice of catalyst, solvent, temperature, and pressure.
Furthermore, electrocatalytic hydrogenolysis (ECH) over catalysts like skeletal nickel has emerged as a method for direct C-O bond cleavage in diaryl ethers without the initial saturation of the benzene ring. nih.gov This technique has been shown to selectively cleave the ether bond to yield the corresponding substituted benzene and phenol. nih.gov
Acid-catalyzed cleavage is another potential pathway, particularly relevant in processes like organosolv pulping of lignin, where aryl ether linkages are abundant. nih.govnih.gov While often requiring harsh conditions, the presence of a Lewis or Brønsted acid can promote the cleavage of the ether bond. nih.govrsc.org The mechanism can be complex and may be influenced by the presence of other functional groups within the molecule. nih.govnih.gov
The following table summarizes potential cleavage products of this compound based on different methodologies.
| Cleavage Method | Reagents/Catalyst | Expected Primary Products |
| Reductive Cleavage | Triethylsilane, Potassium tert-butoxide | 2-chloro-5-hydroxybenzaldehyde, Benzene |
| Catalytic Hydrogenolysis | Pd/C, H₂ | 2-chlorobenzaldehyde, Phenol |
| Electrocatalytic Hydrogenolysis | Skeletal Ni cathode | 2-chlorobenzaldehyde, Phenol |
Intramolecular Cyclization Pathways Involving the Phenoxy Group
The structure of this compound is well-suited for intramolecular cyclization reactions, which can lead to the formation of valuable heterocyclic scaffolds, most notably dibenzo[b,f]oxepines. nih.govnih.gov This tricyclic system is a core component of various medicinally relevant compounds. nih.govresearchgate.net The cyclization process typically involves the formation of a new carbon-carbon bond between the aldehyde-bearing ring and the phenoxy ring.
One of the most common strategies to achieve this transformation is through an intramolecular Friedel-Crafts-type reaction. This process is generally acid-catalyzed, where the aldehyde group is first activated by a Lewis or Brønsted acid. This activation enhances the electrophilicity of the carbonyl carbon, facilitating an intramolecular electrophilic attack on the electron-rich phenoxy ring. Subsequent dehydration then leads to the formation of the central seven-membered oxepine ring. The position of the cyclization on the phenoxy ring can be influenced by the electronic and steric nature of any substituents present.
An alternative and powerful method for the synthesis of dibenzo[b,f]oxepines from precursors analogous to this compound involves a two-step protocol comprising an Ullmann-type coupling followed by a ring-closing metathesis (RCM) reaction. researchgate.net While this is a synthetic route to the core structure rather than a direct cyclization of this compound itself, it highlights a modern approach to forming the oxepine ring.
The nucleophilic aromatic substitution (SNAr) reaction is another fundamental process that can be conceptually related to the intramolecular cyclization. nih.govscribd.com In the context of this compound, an intramolecular SNAr reaction is a plausible pathway for cyclization. This would involve the intramolecular attack of an activated carbon on the phenoxy ring onto the carbon bearing the chlorine atom. However, for a classical SNAr mechanism to be efficient, the aromatic ring undergoing substitution typically requires activation by electron-withdrawing groups in the ortho and/or para positions to the leaving group. libretexts.orgfishersci.se
Recent research has also explored transition-metal-catalyzed intramolecular cyclizations to form such heterocyclic systems. beilstein-journals.org For instance, palladium-catalyzed intramolecular C-H arylation could be a potential route, where the aldehyde group is first converted to a suitable functional group that can participate in the catalytic cycle.
The following table outlines key aspects of potential intramolecular cyclization pathways for this compound.
| Cyclization Pathway | Typical Conditions/Catalyst | Key Intermediate/Mechanism | Product Type |
| Intramolecular Friedel-Crafts | Lewis or Brønsted Acid | Acylium ion or protonated aldehyde | Dibenzo[b,f]oxepine |
| Intramolecular SNAr | Base, Heat | Meisenheimer-like complex | Dibenzo[b,f]oxepine |
| Transition-Metal-Catalyzed | Palladium or Copper catalyst | Organometallic intermediate | Dibenzo[b,f]oxepine derivative |
Applications of 2 Chloro 5 Phenoxybenzaldehyde As a Versatile Synthetic Intermediate
Precursor for Advanced Organic Molecules
The reactivity of 2-Chloro-5-phenoxybenzaldehyde makes it an essential building block for the construction of complex molecular frameworks. Its aldehyde functional group can readily undergo a variety of chemical transformations, including oxidation, reduction, and nucleophilic addition, paving the way for the synthesis of more intricate structures.
The structural features of this compound make it a suitable starting material for the synthesis of complex polycyclic and heterocyclic systems. The aldehyde group can participate in condensation reactions with various nucleophiles to form new rings. For instance, reactions with compounds containing amine or active methylene (B1212753) groups can lead to the formation of nitrogen-containing heterocycles, which are prevalent in many biologically active molecules.
The presence of the chlorine atom and the phenoxy group on the aromatic ring offers additional opportunities for cyclization reactions. The chlorine atom can be displaced through nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, which can then be incorporated into a ring system. While specific examples for this compound are not extensively documented in publicly available literature, the principles of heterocyclic synthesis strongly suggest its utility in this area. The strategic positioning of its functional groups allows for the design of synthetic routes to novel polycyclic and heterocyclic scaffolds.
In the field of drug discovery and materials science, the generation of diversified compound libraries is crucial for identifying new molecules with desired properties. This compound is an excellent example of a building block for such libraries. nbinno.com Combinatorial chemistry, a technique used to create a large number of compounds in a single process, relies on versatile starting materials like this compound. nih.govijpsonline.com
The aldehyde group can be readily converted into a wide range of other functional groups, such as amines, alcohols, and carboxylic acids. Each of these new functional groups can then be further modified. The chlorine atom and the phenoxy group also provide handles for diversification through various chemical reactions. This multi-faceted reactivity allows for the systematic and repetitive connection of different molecular fragments, leading to a large array of structurally diverse compounds. ijpsonline.com Such libraries are invaluable for high-throughput screening to identify new drug candidates or materials with novel properties. The use of multi-reactive building blocks like 4-Chloro-2-fluoro-5-nitrobenzoic acid in the solid-phase synthesis of heterocyclic libraries demonstrates the potential of similarly substituted benzaldehydes in this application. nih.gov
Table 1: Potential Reactions for Library Diversification
| Functional Group | Reaction Type | Potential Products |
|---|---|---|
| Aldehyde | Reductive amination | Secondary and tertiary amines |
| Aldehyde | Grignard reaction | Secondary alcohols |
| Aldehyde | Wittig reaction | Alkenes |
| Chlorine | Suzuki coupling | Biaryls |
Intermediate in the Synthesis of Agrochemicals
The agrochemical industry relies on the efficient synthesis of a variety of active ingredients to protect crops and improve yields. This compound and its related isomers are important intermediates in the production of several key agrochemicals.
Pyrethroids are a major class of synthetic insecticides that mimic the structure and insecticidal properties of the natural pyrethrins (B594832) found in chrysanthemum flowers. innospk.combeyondpesticides.org These compounds are known for their high efficacy against a broad spectrum of pests and relatively low toxicity to mammals and birds. innospk.comethz.ch A key precursor in the synthesis of many pyrethroids is 3-phenoxybenzaldehyde (B142659). innospk.comscribd.comresearchgate.net This intermediate is crucial for producing insecticides such as cypermethrin (B145020), deltamethrin, and fenvalerate. scribd.comresearchgate.net
Specifically, this compound is identified as a related product in the synthesis of deltamethrin. pharmaffiliates.com The general synthetic pathway to pyrethroids like cypermethrin involves the esterification of a suitable cyclopropanecarboxylic acid with a cyanohydrin derived from a phenoxybenzaldehyde. researchgate.netnih.gov In the case of cypermethrin, the major route of its biodegradation begins with ester hydrolysis to produce 3-phenoxybenzaldehyde. ethz.ch The synthesis of cypermethrin can be achieved using 3-phenoxybenzaldehyde, sodium cyanide, and 2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylic acid chloride. ijirset.com The structural similarity of this compound to the more commonly cited 3-phenoxybenzaldehyde underscores its role as a component in the synthesis of pyrethroid insecticides.
Table 2: Key Pyrethroid Insecticides and their Precursors
| Pyrethroid Insecticide | Key Aldehyde Intermediate |
|---|---|
| Cypermethrin | 3-Phenoxybenzaldehyde |
| Deltamethrin | 3-Phenoxybenzaldehyde / this compound |
| Fenvalerate | 3-Phenoxybenzaldehyde |
Beyond its role in pyrethroid synthesis, the chemical structure of this compound makes it a promising precursor for other agrochemical scaffolds. Phenoxy compounds, in general, are known to be precursors for herbicides and fungicides. scribd.com The presence of the chlorine atom, the phenoxy group, and the aldehyde functionality provides multiple reaction sites for the synthesis of a diverse range of molecules.
The chlorine atom can be a site for nucleophilic substitution or cross-coupling reactions, allowing for the introduction of various substituents that can modulate the biological activity of the final compound. The aldehyde can be transformed into numerous other functional groups, leading to different classes of compounds. The phenoxy group can also be modified, although it is often a key structural feature for the desired biological activity. This synthetic flexibility allows for the exploration of new chemical spaces in the search for novel herbicides, fungicides, and other crop protection agents.
Advanced Spectroscopic and Computational Characterization of 2 Chloro 5 Phenoxybenzaldehyde and Its Derivatives
High-Resolution Spectroscopic Characterization
Spectroscopic methods are indispensable for determining the structure of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (IR and Raman) provide complementary information about the connectivity, mass, and functional groups within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-Chloro-5-phenoxybenzaldehyde is expected to show distinct signals for the aldehydic proton and the aromatic protons. The aldehydic proton (CHO) typically appears as a singlet in the downfield region, around 9.9-10.5 ppm. chemicalbook.com The protons on the chlorinated benzene (B151609) ring and the phenoxy ring will appear in the aromatic region (approximately 6.8-7.9 ppm), with their specific chemical shifts and splitting patterns determined by the electronic effects of the chloro, aldehyde, and phenoxy substituents.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically in the range of 189-193 ppm. rsc.org The aromatic carbons will resonate between approximately 115 and 165 ppm. The carbon atom bonded to the chlorine will be influenced by its electronegativity, and the carbons involved in the ether linkage will also have characteristic shifts.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment of proton and carbon signals. COSY helps establish proton-proton coupling relationships within the aromatic rings, while HSQC correlates directly bonded proton and carbon atoms, confirming the assignment of the molecular skeleton.
| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Aldehyde (CHO) | ~9.9 - 10.5 | ~189 - 193 |
| Aromatic (C-H) | ~6.8 - 7.9 | ~115 - 138 |
| Aromatic (C-Cl, C-O, C-C) | - | ~120 - 165 |
Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₃H₉ClO₂), the calculated molecular weight is approximately 232.66 g/mol .
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of the chlorine atom, with two peaks at m/z corresponding to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio of intensity. libretexts.org
The fragmentation of aromatic aldehydes in an electron ionization (EI) mass spectrometer typically proceeds through several key pathways. libretexts.orgmiamioh.edu For this compound, the expected fragmentation would include:
Loss of a hydrogen radical: A peak at [M-1]⁺ is common for aldehydes. miamioh.edu
Loss of the formyl radical (CHO): A significant peak at [M-29]⁺ corresponding to the loss of the aldehyde group. miamioh.edu
Cleavage of the ether bond: This can lead to fragments corresponding to the phenoxy cation [C₆H₅O]⁺ (m/z 93) and the 2-chlorobenzaldehyde (B119727) cation radical [ClC₆H₃CHO]⁺ (m/z 139/141).
| m/z (for ³⁵Cl) | Fragment Identity | Description |
|---|---|---|
| 232 | [M]⁺ | Molecular Ion |
| 231 | [M-H]⁺ | Loss of hydrogen radical |
| 203 | [M-CHO]⁺ | Loss of formyl radical |
| 139 | [ClC₆H₃CHO]⁺ | Cleavage of ether bond |
| 93 | [C₆H₅O]⁺ | Cleavage of ether bond |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, allowing for the identification of specific functional groups. nih.gov
IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretch of the aldehyde group, typically found in the region of 1680-1710 cm⁻¹. Other key absorptions would include C=C stretching vibrations for the aromatic rings (1450-1600 cm⁻¹), the asymmetric C-O-C stretching of the diaryl ether (around 1240 cm⁻¹), and the C-Cl stretching vibration (typically 600-800 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. currentseparations.com The aromatic ring vibrations would produce strong signals in the Raman spectrum. The C=O stretch is also Raman active, though often weaker than in the IR spectrum.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3030 - 3100 | 3030 - 3100 |
| Aldehyde C=O Stretch | 1680 - 1710 (Strong) | 1680 - 1710 (Moderate) |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 (Strong) |
| Asymmetric C-O-C Stretch | ~1240 (Strong) | ~1240 (Weak) |
| C-Cl Stretch | 600 - 800 | 600 - 800 |
X-ray Crystallography and Solid-State Analysis
While spectroscopic methods define molecular structure, X-ray crystallography provides the definitive arrangement of atoms in the solid state, including molecular conformation and intermolecular packing. nih.govnih.gov
| Parameter | 4-(4-bromophenoxy)benzaldehyde | 4-(4-nitrophenoxy)benzaldehyde |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| Molecular Conformation | Non-planar | Non-planar |
Elucidation of Intermolecular Noncovalent Interactions (e.g., C–H···O, C–H···π, π···π, Hirshfeld surface analysis, PIXEL calculations)
The packing of molecules in a crystal is governed by a network of weak noncovalent interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts. nih.govresearchgate.net
Hirshfeld Surface Analysis: This analysis maps the electron distribution of a molecule within its crystal environment. The d_norm surface highlights intermolecular contacts shorter than the van der Waals radii sum with red spots, indicating close interactions like hydrogen bonds. nih.gov The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of contacts.
For phenoxybenzaldehyde derivatives, studies have shown that the crystal packing is stabilized by a combination of interactions: scispace.com
C–H···O Interactions: The aldehydic oxygen atom acts as a hydrogen bond acceptor, forming weak C–H···O hydrogen bonds with aromatic C-H donors from neighboring molecules.
π···π Stacking: The aromatic rings can engage in offset π···π stacking interactions, contributing to the stability of the crystal lattice.
C–H···π Interactions: Aromatic C-H bonds can interact with the π-electron cloud of an adjacent aromatic ring.
In the case of this compound, similar C–H···O, C–H···π, and π···π interactions are expected to be the primary forces directing the supramolecular assembly. The chlorine atom may also participate in halogen bonding or other weak interactions.
PIXEL Calculations: To further quantify the energetics of these interactions, PIXEL calculations can be performed. This method calculates the lattice energy by summing the Coulombic, polarization, dispersion, and repulsion energies for molecular pairs, allowing for the precise energetic contribution of each type of noncovalent bond to be determined.
Insights into Supramolecular Assembly and Crystal Engineering
The field of crystal engineering focuses on understanding and predicting the arrangement of molecules in a solid state. This organization, known as the supramolecular assembly, is governed by non-covalent interactions. For this compound, a detailed crystallographic analysis would be required to definitively map its solid-state structure. However, based on its constituent functional groups—a chloro group, a phenoxy ether linkage, and an aldehyde—several key intermolecular interactions can be predicted to play a crucial role in its crystal packing.
Non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking are potent forces in the self-assembly of molecules. researchgate.netnih.gov In the case of this compound, the aldehyde oxygen atom can act as a hydrogen bond acceptor, potentially forming weak C-H···O interactions with hydrogen atoms from the aromatic rings of neighboring molecules. Furthermore, the chlorine atom can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) that interacts with a nucleophilic region on an adjacent molecule. researchgate.net The two aromatic rings (the chlorobenzaldehyde ring and the phenoxy ring) provide opportunities for π-π stacking interactions, which are crucial in the packing of many aromatic compounds. researchgate.net The interplay and relative strength of these various interactions dictate the final three-dimensional architecture of the crystal lattice.
Quantum Chemical and Computational Studies
Quantum chemical calculations offer profound insights into molecular structure, reactivity, and electronic properties, complementing experimental data.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net Applying DFT calculations to this compound would involve geometry optimization to determine its lowest-energy conformation. This process yields precise information on bond lengths, bond angles, and dihedral angles. Such calculations for substituted benzaldehydes have been used to understand how different substituents influence the geometry of the molecule. researchgate.net Furthermore, DFT provides access to fundamental electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding chemical reactivity and electronic transitions.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive behavior of a molecule by visualizing its charge distribution. libretexts.orgmdpi.com The MEP surface is colored to represent different values of electrostatic potential: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green represents areas of neutral potential. wolfram.com
For this compound, an MEP analysis would be expected to show a significant region of negative potential (red) localized around the electronegative oxygen atom of the carbonyl group, identifying it as a primary site for interaction with electrophiles or as a hydrogen bond acceptor. researchgate.net The hydrogen atoms of the aromatic rings would exhibit positive potential (blue), while the aromatic rings and the chlorine atom would show varying potentials that influence their interactions.
To gain a deeper understanding of the subtle forces that shape molecular conformation and interactions, advanced computational methods like the Noncovalent Interaction (NCI) plot and the Quantum Theory of Atoms in Molecules (AIM) are employed.
The NCI plot technique allows for the visualization of non-covalent interactions in real space. nih.gov It is based on the electron density and its derivatives, generating surfaces that highlight regions of van der Waals interactions, hydrogen bonds, and steric repulsion. mdpi.com These surfaces are typically color-coded to distinguish between attractive (blue/green) and repulsive (red) interactions. An NCI analysis of this compound could reveal weak intramolecular interactions, such as those between the aldehyde group and the adjacent chloro or phenoxy substituents, which influence the molecule's preferred conformation.
The AIM theory, developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density to define atoms, bonds, and molecular structure. wikipedia.org A key aspect of AIM is the identification of bond critical points (BCPs), which signify the presence of an interaction between two atoms. researchgate.net The properties of the electron density at these BCPs can be used to quantify the strength and nature of both covalent and non-covalent bonds, including hydrogen and halogen bonds. researchgate.netwikipedia.org
Molecular descriptors are numerical values that encode information about the chemical structure and properties of a molecule. They are broadly classified into electronic descriptors, which relate to the electronic distribution, and topological descriptors, which describe the atomic connectivity and shape of the molecule. These descriptors are fundamental in quantitative structure-property relationship (QSPR) studies.
| Descriptor Type | Descriptor Name | Value/Description |
|---|---|---|
| Constitutional | Molecular Formula | C13H9ClO2 |
| Constitutional | Molecular Weight | 232.66 g/mol |
| Electronic (Typically DFT-derived) | HOMO Energy | Represents the ability to donate an electron; value would be calculated via quantum chemistry software. |
| LUMO Energy | Represents the ability to accept an electron; value would be calculated via quantum chemistry software. | |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability. | |
| Dipole Moment | A measure of the overall polarity of the molecule. | |
| Topological | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; predicts transport properties. |
| Number of Rotatable Bonds | Measures molecular flexibility. |
Advanced Analytical Techniques for Detection and Quantification
The detection and quantification of this compound, particularly in complex matrices, rely on advanced analytical separation and detection techniques. The methods used for the broader class of chlorophenoxy compounds are directly applicable.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of chlorophenoxy compounds and related herbicides. nih.govnih.gov Reversed-phase HPLC, often using C8 or C18 columns, is effective for separating these moderately polar compounds from a sample matrix. nih.gov Detection can be achieved using a UV detector, as the aromatic rings in the molecule absorb ultraviolet light, or more selectively and sensitively with a mass spectrometry (MS) detector. dntb.gov.ua
Gas Chromatography (GC), typically coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of volatile and semi-volatile compounds like this compound. epa.gov For GC analysis, derivatization may sometimes be employed to increase the volatility and thermal stability of the analyte. GC-MS provides high sensitivity and specificity, allowing for confident identification based on both the retention time and the mass spectrum of the compound.
Chromatographic Methods for Separation and Identification (e.g., GC-MS, HPLC)
Chromatography is a fundamental technique for separating components of a mixture, allowing for their individual identification and quantification. nih.gov For a compound like this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are highly effective.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. nih.gov As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that serves as a molecular fingerprint.
While specific GC-MS parameters for this compound are not extensively detailed in the available literature, a typical analytical protocol can be extrapolated from methods used for similar substituted benzaldehydes and other aromatic compounds. nih.govresearchgate.net
Table 1: Illustrative GC-MS Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | 5% Phenyl Polymethylsiloxane (e.g., HP-5ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | Initial temp 60 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min |
| MS Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
The resulting mass spectrum for this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns corresponding to the loss of functional groups, such as the formyl radical (-CHO), the chloro group (-Cl), and cleavage of the phenoxy ether bond.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. sielc.com It is suitable for a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis. For substituted benzaldehydes, reverse-phase HPLC (RP-HPLC) is a common and effective approach. sielc.com
In the analysis of a related compound, 2-Chloro-5-nitrobenzaldehyde, an RP-HPLC method was successfully employed. sielc.com A similar strategy would be applicable to this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase.
Table 2: Representative HPLC Conditions for the Analysis of this compound
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water |
| Detector | UV-Vis Detector, monitoring at a wavelength such as 254 nm |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 30 °C) |
For enhanced sensitivity and selectivity, especially at trace concentrations, HPLC analysis can be coupled with mass spectrometry (LC-MS) or preceded by a derivatization step. nih.gov
Spectrophotometric Methods after Derivatization for Trace Analysis
UV-Visible spectrophotometry is a simple, cost-effective, and widely available analytical technique. However, its direct application for the trace analysis of compounds like this compound can be limited if the molecule lacks a strong chromophore, which is a part of the molecule that absorbs light. researchgate.net To overcome this limitation, chemical derivatization is employed. This process involves reacting the analyte with a specific reagent to form a new compound (a derivative) that has a high molar absorptivity in the UV-Vis region. researchgate.nettandfonline.com
A common and highly effective derivatizing agent for aldehydes and ketones is 2,4-Dinitrophenylhydrazine (DNPH). nih.govnih.gov DNPH reacts with the carbonyl group of the benzaldehyde (B42025) in an acidic medium to form a 2,4-dinitrophenylhydrazone derivative. These derivatives are typically brightly colored compounds, exhibiting strong absorbance in the visible or near-UV region of the spectrum, which significantly enhances the sensitivity of the analysis. nih.gov
The reaction is as follows: this compound + 2,4-Dinitrophenylhydrazine → this compound-2,4-dinitrophenylhydrazone + H₂O
The resulting hydrazone can then be quantified. The concentration of the original aldehyde in the sample is determined by measuring the absorbance of the solution at the wavelength of maximum absorbance (λmax) of the derivative and comparing it to a calibration curve prepared from standards. nih.gov This approach allows for the reliable determination of the analyte at very low concentrations. nih.gov
Table 3: Summary of a Derivatization-Based Spectrophotometric Method
| Parameter | Description |
| Analyte | This compound |
| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) |
| Reaction Product | This compound-2,4-dinitrophenylhydrazone |
| Principle | Formation of a colored derivative with high molar absorptivity. |
| Detection Wavelength (λmax) | Typically in the range of 350-400 nm for benzaldehyde-DNPH derivatives. |
| Quantification | Based on a calibration curve of absorbance versus concentration of standard solutions. |
| Application | Trace analysis in various sample matrices. |
This derivatization strategy is not only useful for spectrophotometry but also for chromatographic methods, as the resulting hydrazones can be readily separated and detected by HPLC-UV. nih.gov
Future Research Directions and Unaddressed Challenges Concerning 2 Chloro 5 Phenoxybenzaldehyde
Development of Environmentally Benign Synthetic Routes
The current synthesis of phenoxybenzaldehydes often relies on multi-step processes that may involve harsh chemicals and generate significant waste. acs.org A primary challenge is the development of greener, more sustainable synthetic methodologies. Future research should prioritize routes that improve atom economy, reduce energy consumption, and utilize non-toxic, renewable materials.
Key areas for investigation include:
Catalysis: Exploring novel catalysts, such as earth-abundant metals or organocatalysts, to replace traditional, more toxic options like copper-based catalysts used in Ullmann ether synthesis. acs.orgrsc.org
Alternative Activation Methods: Investigating non-traditional energy sources to drive reactions. Methods like mechanochemistry (ball milling), high-hydrostatic pressure (barochemistry), and microwave-assisted synthesis could lead to solvent-free or solvent-reduced processes with lower energy requirements and faster reaction times. rsc.orgrsc.orgresearchgate.net
Greener Solvents and Reagents: Focusing on the use of water or bio-based solvents instead of volatile organic compounds (VOCs). google.com Similarly, replacing hazardous reagents with safer alternatives, such as using hydrogen peroxide as a clean oxidant, presents a promising avenue. google.com
Table 1: Comparison of Potential Synthetic Approaches
| Feature | Traditional Synthesis (e.g., Ullmann Condensation) | Potential Green Alternatives |
|---|---|---|
| Solvent | High-boiling point organic solvents | Water, supercritical fluids, ionic liquids, or solvent-free conditions |
| Catalyst | Copper salts | Organocatalysts, earth-abundant metal catalysts (e.g., iron) |
| Energy Source | Conventional heating (reflux) | Microwaves, ultrasound, mechanical grinding (mechanochemistry) |
| Byproducts | Stoichiometric amounts of salt waste | Minimal byproducts, easily recyclable catalysts |
Exploration of Underutilized Reactivity Modes of 2-Chloro-5-phenoxybenzaldehyde
The reactivity of this compound is primarily dictated by its three key functional components: the aldehyde group, the chloro substituent, and the phenoxy ether linkage. While the aldehyde is readily used in standard transformations like condensation, oxidation, and reduction, the full synthetic potential of the molecule has not been realized. nbinno.com
Future research should explore:
Novel C-C and C-N Bond Formations: The chlorine atom serves as a handle for various metal-catalyzed cross-coupling reactions. While foundational reactions like Suzuki, Heck, or Sonogashira couplings are possible, their application to this specific substrate to create novel, complex molecular architectures remains largely unexplored. nbinno.com
Reactivity of the Ether Bond: The phenoxy-phenyl ether linkage is generally stable, but its selective activation or cleavage could open pathways to new compounds. This is a challenging but potentially rewarding area of investigation.
Multicomponent Reactions (MCRs): Designing one-pot, three-component (or more) reactions involving this compound could dramatically increase synthetic efficiency. Such approaches are central to green chemistry for building molecular complexity in a single step. rsc.org
Asymmetric Synthesis: Developing catalytic asymmetric transformations of the aldehyde group to produce chiral alcohols, amines, or other enantiomerically enriched compounds would be highly valuable for pharmaceutical applications.
Advanced Computational Modeling for Predictive Chemical Synthesis and Transformation
The integration of computational chemistry offers a powerful tool to accelerate research and development, reducing the need for extensive, time-consuming laboratory experimentation. patsnap.com For this compound, computational modeling can provide deep insights into its behavior and guide synthetic efforts.
Key computational approaches include:
Density Functional Theory (DFT) Calculations: DFT can be used to model reaction mechanisms, predict transition state energies, and calculate spectroscopic data (IR, NMR) for potential products and intermediates. researchgate.net This can help in understanding reaction feasibility and optimizing conditions.
Machine Learning (ML) and AI: Predictive models based on machine learning can forecast reaction outcomes, suggest optimal catalysts, and even propose novel synthetic routes. rsc.org By training algorithms on existing reaction data, researchers can develop tools to predict the success of a planned synthesis involving this compound.
Molecular Property Prediction: Computational tools can predict key molecular properties of derivatives synthesized from this compound. This includes predicting HOMO-LUMO gaps to understand electronic properties or calculating molecular electrostatic potential (MEP) surfaces to identify sites for electrophilic or nucleophilic attack. researchgate.net
Table 2: Applications of Computational Modeling for this compound
| Computational Method | Application Area | Potential Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Elucidation of reaction pathways and transition states; prediction of kinetic and thermodynamic parameters. |
| Machine Learning (ML) | Predictive Synthesis | Forecasting reaction yields and identifying optimal conditions; retrosynthetic analysis for complex targets. |
| Molecular Dynamics (MD) | Conformational Analysis | Understanding the 3D structure and flexibility of derivatives, crucial for predicting biological activity. |
| Quantitative Structure-Activity Relationship (QSAR) | Drug Discovery | Predicting the biological activity of novel compounds derived from the core structure. |
Integration of this compound into Broader Chemical Manufacturing and Research Frameworks
While m-Phenoxybenzaldehyde is a well-known intermediate for synthetic pyrethroids, the specific role and potential advantages of the 2-chloro substituted variant are not fully integrated into large-scale manufacturing or diverse research programs. acs.orgjustdial.com The presence of the chlorine atom can significantly alter the physical, chemical, and biological properties of the final products.
Future efforts should focus on:
New Agrochemicals and Pharmaceuticals: Systematically synthesizing and screening libraries of compounds derived from this compound to discover new pesticides, herbicides, or pharmaceutical agents. The chlorine atom can enhance properties like lipophilicity and metabolic stability, which are often beneficial in drug candidates. nbinno.com For example, it can serve as a precursor for synthesizing novel benzodiazepine (B76468) receptor ligands, such as 1,3,4-oxadiazole (B1194373) derivatives. nih.gov
Advanced Materials: Exploring its use as a monomer or building block for specialty polymers and resins. The aromatic rings and reactive aldehyde handle make it a candidate for creating materials with specific thermal or optical properties.
Comparative Studies: Conducting direct comparative studies between derivatives made from this compound and its non-chlorinated counterpart (m-Phenoxybenzaldehyde) to clearly identify the benefits conferred by the chlorine substituent in various applications.
Supply Chain and Process Optimization: As a key intermediate, for instance in the production of deltamethrin, optimizing its synthesis and purification on an industrial scale is crucial. pharmaffiliates.com Developing more efficient and cost-effective manufacturing processes will be key to its broader adoption.
Q & A
Q. Key Factors Affecting Yield :
- Catalyst Loading : Excess Pd (0.5–1.0 mol%) improves coupling efficiency.
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
- Substituent Position : Steric hindrance from the phenoxy group may reduce yields in sterically crowded systems .
How do the electronic effects of chloro and phenoxy substituents in this compound influence its reactivity in nucleophilic aromatic substitution (NAS)?
Answer:
- Chloro Group : Acts as a strong electron-withdrawing group (EWG), activating the ring for NAS at the para and ortho positions. However, steric hindrance may limit accessibility.
- Phenoxy Group : The oxygen lone pairs donate electron density via resonance, deactivating the ring but directing electrophiles to the meta position relative to the aldehyde .
Advanced Consideration :
Competition between EWG (Cl) and electron-donating (OPh) groups creates regioselectivity challenges. Computational studies (DFT) suggest the chloro group dominates, favoring substitution at C-3 and C-4 positions .
What spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers expect?
Answer:
- ¹H NMR :
- Aldehyde proton: δ 9.8–10.2 ppm (singlet).
- Aromatic protons: δ 7.2–7.9 ppm (multiplet, split due to substituents) .
- ¹³C NMR :
- Aldehyde carbon: δ 190–195 ppm.
- Chloro-substituted carbon: δ 125–130 ppm .
- IR : Strong C=O stretch at ~1700 cm⁻¹ .
Validation Tip : Compare with analogs like 5-Chloro-2-hydroxy-4-methylbenzaldehyde (δ 10.1 ppm for aldehyde) to confirm shifts .
How can researchers resolve contradictions in reported reaction outcomes when using this compound in heterocyclic synthesis?
Answer:
Discrepancies in cyclization yields (e.g., forming quinazolines vs. benzoxazines) often arise from:
Q. Methodological Approach :
- Conduct kinetic studies to isolate rate-determining steps.
- Use LC-MS to track intermediate formation .
What are the recommended handling and storage protocols for this compound to ensure stability?
Answer:
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid skin contact; wash with soap/water if exposed .
- Storage : Keep in amber glass under inert gas (N₂/Ar) at 2–8°C. Desiccants (silica gel) prevent aldehyde hydration .
Decomposition Risks :
Prolonged exposure to light or moisture may form hydrates or oxidation byproducts (e.g., carboxylic acids) .
What computational methods are employed to predict the reactivity of this compound in multi-step syntheses?
Answer:
- DFT Calculations : Model transition states for NAS or coupling reactions. Key parameters include HOMO/LUMO gaps and Fukui indices to identify reactive sites .
- MD Simulations : Assess solvent effects on reaction trajectories (e.g., DMF vs. THF) .
Validation : Compare predicted activation energies with experimental Arrhenius plots. Discrepancies >10% suggest overlooked steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
